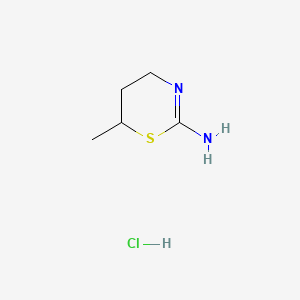

AMT hydrochloride

説明

特性

IUPAC Name |

6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S.ClH/c1-4-2-3-7-5(6)8-4;/h4H,2-3H2,1H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJCRMIQAMEJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369928 | |

| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21463-31-0 | |

| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to α-Methyltryptamine (AMT) Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyltryptamine (AMT), a synthetic tryptamine derivative, has a multifaceted pharmacological profile, exhibiting properties of a psychedelic, stimulant, and entactogen.[1] Initially explored in the 1960s as a potential antidepressant under the trade name Indopan, its clinical application was ultimately abandoned due to a complex side-effect profile, including psychedelic effects.[1] Today, AMT is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of AMT hydrochloride, intended for an audience of researchers and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline powder.[2] Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Property | Value | Reference |

| IUPAC Name | 1-(1H-indol-3-yl)propan-2-amine hydrochloride | N/A |

| Chemical Formula | C₁₁H₁₅ClN₂ | [3] |

| Molecular Weight | 210.7 g/mol | [3] |

| CAS Number | 879-36-7 | [3] |

| Canonical SMILES | CC(CC1=CNC2=CC=CC=C21)N.Cl | [3] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 151-153 °C | [4] |

| Boiling Point | 344.5 ± 17.0 °C (free base) | [4] |

| Solubility | Soluble in methanol and ethanol. Soluble in DMF (11 mg/ml), DMSO (11 mg/ml), and PBS (pH 7.2, 5 mg/ml).[3] Insoluble in chloroform (as HCl salt).[5] | [5] |

| pKa | Data not available | N/A |

Pharmacological Properties

AMT's complex psychoactive effects stem from its interactions with multiple neurotransmitter systems in the central nervous system. It primarily acts as a releasing agent and reuptake inhibitor of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), and also functions as a monoamine oxidase (MAO) inhibitor and a serotonin receptor agonist.[1]

Monoamine Transporter Interactions

AMT potently inhibits the reuptake of serotonin, norepinephrine, and dopamine.

| Target | IC₅₀ (µM) | Reference |

| Serotonin Transporter (SERT) | 0.38 | [3] |

| Norepinephrine Transporter (NET) | 0.4 | [3] |

| Dopamine Transporter (DAT) | 0.73 | [3] |

Monoamine Oxidase Inhibition

AMT is a reversible inhibitor of monoamine oxidase, with a preference for MAO-A.[1] This inhibition contributes to the overall increase in synaptic concentrations of monoamine neurotransmitters.

| Enzyme | IC₅₀ (µM) | Reference |

| MAO-A | 0.049 - 166 (depending on the analog) | [6] |

| MAO-B | 82 - 376 (for some analogs) | [6] |

Signaling Pathways

The diverse behavioral effects of AMT are mediated through its interaction with various signaling pathways, primarily those involving serotonin and dopamine receptors.

Serotonin 5-HT₂ₐ Receptor Signaling

AMT's hallucinogenic properties are largely attributed to its agonist activity at the serotonin 5-HT₂ₐ receptor. Activation of this Gq/11-coupled receptor initiates a cascade of intracellular events.

Caption: AMT-induced 5-HT₂ₐ receptor signaling cascade.

Activation of the 5-HT₂ₐ receptor by AMT leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7][9] These second messengers then modulate the activity of various downstream proteins, ultimately leading to changes in neuronal excitability and gene expression that are thought to underlie the psychedelic experience.

Dopamine D₂ Receptor Signaling

AMT's stimulant effects are linked to its ability to increase synaptic dopamine levels, which then act on dopamine receptors, including the D₂ receptor. The D₂ receptor is a Gi/o-coupled receptor that typically has an inhibitory effect on adenylyl cyclase.

Caption: AMT's indirect influence on D₂ receptor signaling.

By blocking dopamine reuptake and promoting its release, AMT increases the concentration of dopamine in the synaptic cleft.[1] This elevated dopamine level leads to increased activation of D₂ receptors. The activated D₂ receptor, through its coupling with the inhibitory G protein (Gαi/o), suppresses the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[10] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins involved in neuronal function.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and analysis of this compound are crucial for reproducible research. While specific proprietary methods may vary, the following sections outline the general principles and common methodologies.

Synthesis of α-Methyltryptamine Hydrochloride

A common synthetic route to α-methyltryptamine involves the reductive amination of indole-3-acetone.

Caption: General workflow for the synthesis of this compound.

Methodology Overview:

-

Oxime Formation: Indole-3-acetone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form the corresponding ketoxime.

-

Reduction: The resulting indole-3-acetone oxime is then reduced to the primary amine, α-methyltryptamine. A powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is typically employed for this step.[11]

-

Work-up and Purification: The reaction mixture is carefully quenched, and the crude α-methyltryptamine free base is extracted and purified, often by distillation or chromatography.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt, which can then be collected by filtration and dried.[12]

Monoamine Release Assay

To quantify the monoamine-releasing properties of AMT, synaptosomal preparations are commonly used.

Methodology Overview:

-

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of rodents.

-

Radiolabel Loading: The synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) to allow for its uptake into the vesicles.

-

Superfusion: The loaded synaptosomes are then placed in a superfusion apparatus and continuously washed with a physiological buffer to establish a stable baseline of radiolabel efflux.

-

Drug Application: A solution of this compound is introduced into the superfusion buffer, and the amount of radiolabel released from the synaptosomes is measured over time using liquid scintillation counting.

-

Data Analysis: The AMT-induced release is quantified by comparing the peak efflux of the radiolabel in the presence of the drug to the baseline efflux.

Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of AMT for various receptors.

Methodology Overview:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT₂ₐ receptors from transfected cells or rodent brain tissue) are prepared.[11]

-

Incubation: The membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) in the presence of varying concentrations of this compound.[11][13]

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[14]

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the inhibition constant (Ki) of AMT for the receptor can be calculated. This Ki value is an inverse measure of the drug's binding affinity.[13]

Conclusion

α-Methyltryptamine hydrochloride is a pharmacologically complex compound with significant effects on multiple neurotransmitter systems. Its ability to act as a monoamine releasing agent, reuptake inhibitor, MAO inhibitor, and serotonin receptor agonist underpins its stimulant and psychedelic properties. A thorough understanding of its chemical properties, pharmacological profile, and the signaling pathways it modulates is essential for researchers in the fields of neuropharmacology, medicinal chemistry, and drug development. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this and related compounds.

References

- 1. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]

- 5. swgdrug.org [swgdrug.org]

- 6. researchgate.net [researchgate.net]

- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. graylab.ucdavis.edu [graylab.ucdavis.edu]

- 10. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents [patents.google.com]

- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride (AMT HCl) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This technical guide delineates the core mechanism of action of AMT HCl, providing a comprehensive overview of its interaction with iNOS, the downstream effects on signaling pathways, and detailed experimental protocols for its characterization. Quantitative data from key studies are presented to offer a clear perspective on its inhibitory potency and selectivity. This document serves as a critical resource for researchers and professionals engaged in the study of inflammation, nitric oxide signaling, and the development of novel therapeutic agents targeting iNOS.

Core Mechanism of Action: Potent and Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The primary and most well-characterized mechanism of action of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl is the potent and selective inhibition of the inducible isoform of nitric oxide synthase (iNOS or NOS-2). Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a diverse range of physiological and pathophysiological processes. While constitutively expressed endothelial (eNOS) and neuronal (nNOS) isoforms play vital roles in vasodilation and neurotransmission respectively, the inducible isoform (iNOS) is primarily expressed in response to pro-inflammatory stimuli such as cytokines and microbial products. Overproduction of NO by iNOS is implicated in the pathogenesis of various inflammatory diseases, septic shock, and neurodegenerative disorders.

AMT HCl acts as a competitive inhibitor of iNOS with respect to the substrate L-arginine. This competitive inhibition prevents the conversion of L-arginine to L-citrulline, thereby blocking the production of nitric oxide by iNOS.

Quantitative Data on iNOS Inhibition

The inhibitory potency of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl against iNOS has been quantified in several studies. The following table summarizes the key quantitative data.

| Parameter | Value | Species/Enzyme Source | Reference |

| Ki | 4.2 nM | Partially purified iNOS from rat alveolar macrophages | [1][2] |

| Ki | 22.6 ± 1.9 nM | Recombinant human iNOS | [3] |

| Kd | 17.7 nM | Recombinant human iNOS | [3] |

Signaling Pathways

The inhibition of iNOS by 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl directly impacts cellular signaling pathways that are dependent on the production of nitric oxide. The primary consequence is the attenuation of NO-mediated downstream effects in inflammatory conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl.

iNOS Inhibition Assay (Based on Nakane et al., 1995)

This protocol describes the determination of the inhibitory activity of AMT HCl on partially purified iNOS.

Objective: To determine the Ki of AMT HCl for iNOS.

Materials:

-

Enzyme: Partially purified iNOS from lipopolysaccharide-stimulated rat alveolar macrophages.

-

Substrate: L-[3H]arginine.

-

Cofactors: NADPH, FAD, FMN, and (6R)-tetrahydrobiopterin.

-

Inhibitor: 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl (AMT HCl) at various concentrations.

-

Assay Buffer: HEPES buffer (pH 7.4).

-

Stop Reagent: Dowex 50W-X8 resin (Na+ form).

-

Scintillation Cocktail

-

Scintillation Counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, cofactors, and the desired concentration of AMT HCl.

-

Initiate the reaction by adding the partially purified iNOS enzyme preparation.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the Dowex 50W-X8 resin, which binds to the unreacted L-[3H]arginine.

-

Centrifuge the samples to pellet the resin.

-

Transfer an aliquot of the supernatant, containing the L-[3H]citrulline product, to a scintillation vial.

-

Add scintillation cocktail and quantify the amount of L-[3H]citrulline using a scintillation counter.

-

Calculate the rate of reaction at each inhibitor concentration.

-

Determine the Ki value using appropriate kinetic models (e.g., Cheng-Prusoff equation for competitive inhibition).

Potential for Alpha-2 Adrenergic Receptor Activity

While the primary mechanism of action of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl is the inhibition of iNOS, its structural similarity to other thiazine derivatives known to act as alpha-2 adrenergic agonists warrants consideration. However, to date, there is a lack of significant published evidence demonstrating direct and potent activity of AMT HCl at alpha-2 adrenergic receptors. The potent Ki value for iNOS inhibition suggests this is the predominant pharmacological action. Further studies, such as radioligand binding assays using alpha-2 adrenergic receptor subtypes, would be necessary to definitively rule out or quantify any potential off-target effects at these receptors.

Conclusion

2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl is a highly potent and selective inhibitor of inducible nitric oxide synthase. Its mechanism of action is centered on the competitive inhibition of L-arginine binding to iNOS, leading to a reduction in nitric oxide production. This makes it a valuable research tool for investigating the roles of iNOS in various physiological and pathological states and a potential lead compound for the development of therapeutics for inflammatory and other iNOS-mediated diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers working with this compound.

References

- 1. 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine = 98 1121-91-1 [sigmaaldrich.com]

- 2. 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine ≥98% | 1121-91-1 [sigmaaldrich.com]

- 3. Expression and immunoaffinity purification of human inducible nitric-oxide synthase. Inhibition studies with 2-amino-5,6-dihydro-4H-1,3-thiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Amitriptyline hydrochloride pharmacodynamics and pharmacokinetics

An In-depth Technical Guide on the Pharmacodynamics and Pharmacokinetics of Amitriptyline Hydrochloride

Introduction

Amitriptyline hydrochloride is a tricyclic antidepressant (TCA) that has been a cornerstone in the management of major depressive disorder for decades.[1][2][3] Beyond its antidepressant effects, it is widely utilized for a variety of off-label indications, including neuropathic pain, fibromyalgia, migraine prophylaxis, and irritable bowel syndrome.[3][4] Its therapeutic utility stems from a complex pharmacological profile, characterized by a multifaceted mechanism of action and significant inter-individual variability in its pharmacokinetics. This guide provides a comprehensive technical overview of the pharmacodynamics and pharmacokinetics of amitriptyline, tailored for researchers, scientists, and drug development professionals.

Pharmacodynamics

The pharmacodynamic profile of amitriptyline is complex, involving multiple molecular targets that contribute to both its therapeutic effects and its adverse effect profile.

Primary Mechanism of Action: Monoamine Reuptake Inhibition

The principal mechanism underlying the antidepressant activity of amitriptyline is the inhibition of the presynaptic reuptake of serotonin (5-HT) and norepinephrine (NE).[1][2][4][5][6] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), amitriptyline increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing and prolonging serotonergic and adrenergic neurotransmission.[1][2][5][7] This potentiation of monoaminergic signaling is believed to correct the deficiencies in 5-HT and/or NE that are hypothesized to underlie depressive symptoms.[8] Chronic treatment leads to the desensitization of presynaptic autoreceptors, resulting in sustained changes in neurotransmission.[4] Amitriptyline inhibits the uptake of both norepinephrine and serotonin with comparable efficacy.[8]

Receptor Binding Profile

In addition to its effects on monoamine transporters, amitriptyline exhibits significant antagonist activity at a variety of other receptors. This broad receptor-binding profile is responsible for many of its side effects but may also contribute to its therapeutic efficacy in certain conditions.[2]

| Receptor/Transporter | Binding Affinity (Ki, nM) | Associated Effects |

| Serotonin Transporter (SERT) | 3.45[9] | Antidepressant |

| Norepinephrine Transporter (NET) | 13.3[9] | Antidepressant |

| Histamine H1 Receptor | 0.5 - 1.1[9] | Sedation, weight gain, confusion[2][4] |

| Muscarinic Acetylcholine Receptors (M1-M5) | 11 - 24[9] | Anticholinergic effects (dry mouth, blurred vision, constipation, urinary retention)[2][4] |

| α1-Adrenergic Receptor | 4.4[9] | Orthostatic hypotension, dizziness[2][4] |

| 5-HT2A Receptor | Potent Antagonist[1] | Anxiolytic, potential contribution to antidepressant effect |

| 5-HT2C Receptor | Potent Antagonist[1] | Anxiolytic, potential contribution to antidepressant effect |

| Sodium Channels | Potent Blocker[1][2] | Analgesic (neuropathic pain), cardiotoxicity[2] |

| hERG Potassium Channel | IC50 = 4.78 μM[9] | Cardiotoxicity (QTc prolongation)[4] |

Neurotrophic and Inflammatory Signaling Pathways

Recent research has uncovered that amitriptyline's therapeutic effects may extend beyond simple monoamine modulation, involving the activation of neurotrophic factor signaling and anti-inflammatory pathways.

-

Neurotrophic Effects: Amitriptyline has been shown to act as an agonist for Tropomyosin receptor kinase A (TrkA) and TrkB, the receptors for Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), respectively.[10] This activation is independent of neurotrophins themselves.[10] It promotes TrkA/TrkB receptor heterodimerization and phosphorylation, initiating downstream signaling cascades.[10] One key pathway involves the activation of Fibroblast Growth Factor Receptor (FGFR), which leads to the phosphorylation of FGFR substrate 2α (FRS2α) and subsequently activates the Extracellular signal-Regulated Kinase (ERK)/cAMP Responsive Element-Binding protein (CREB) cascade.[11] This signaling pathway has been demonstrated to increase the production of Glial cell line-Derived Neurotrophic Factor (GDNF) in glial cells.[11][12] This neurotrophic activity may contribute to neuronal plasticity and survival, offering a different dimension to its antidepressant and neuroprotective effects.[10]

-

Analgesic and Anti-inflammatory Effects: The analgesic properties of amitriptyline, particularly in neuropathic pain, are attributed to several mechanisms.[6] A primary contributor is its potent blockade of voltage-gated sodium channels, which reduces neuronal hyperexcitability.[1][2][6] Additionally, amitriptyline has been shown to suppress the Nuclear Factor-kappa B (NF-κB) pathway.[13] This suppression leads to a reduction in the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), which plays a significant role in the pathogenesis of neuropathic pain.[13] This anti-inflammatory action, combined with sodium channel blockade and monoamine reuptake inhibition, provides a multi-modal approach to pain management.[1][13]

Pharmacokinetics

The pharmacokinetics of amitriptyline are characterized by good absorption, extensive metabolism, and wide inter-individual variability, largely due to genetic factors.[14]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Amitriptyline is well absorbed from the gastrointestinal tract following oral administration.[1][4] However, it undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of approximately 30-60%.[4][8] Peak plasma concentrations are typically reached within 2 to 12 hours after an oral dose.[8][15]

-

Distribution: Amitriptyline is widely distributed throughout the body and is highly bound to plasma and tissue proteins, with a protein binding of approximately 95-96%.[1][8] The free fraction in plasma ranges from 5.4% to 9.8%.[16]

-

Metabolism: The metabolism of amitriptyline is complex and occurs primarily in the liver. The main metabolic pathways are N-demethylation and hydroxylation, mediated predominantly by cytochrome P450 (CYP) enzymes.[8][17]

-

N-demethylation to its primary active metabolite, nortriptyline, is mainly catalyzed by CYP2C19.[7][8][18][19] Other enzymes like CYP3A4, CYP1A2, and CYP2C9 are also involved.[8][17][18] Nortriptyline is itself a potent antidepressant, acting as a stronger inhibitor of norepinephrine reuptake than serotonin reuptake.[1][8]

-

Hydroxylation of both amitriptyline and nortriptyline to less active metabolites (e.g., (E)-10-hydroxynortriptyline) is mediated almost exclusively by CYP2D6.[7][8][18][19]

-

These metabolites are subsequently conjugated with glucuronic acid before excretion.[8]

-

-

Excretion: Amitriptyline and its metabolites are excreted primarily in the urine, largely as inactive glucuronide or sulfate conjugates.[8] Very little unchanged drug (approximately 2%) is found in the urine.[1][8] Within 24-48 hours, about 25-50% of a single oral dose is excreted.[1][8] Small amounts are also eliminated in the feces through biliary excretion.[8]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for amitriptyline. It is crucial to note the wide ranges, which reflect significant inter-individual variability.

| Parameter | Value | Reference |

| Bioavailability (F) | 30 - 60% | [4][8] |

| Time to Peak (Tmax) | 2 - 12 hours | [8] |

| Plasma Protein Binding | ~96% | [1] |

| Volume of Distribution (Vd) | 15 L/kg (Range: 12-18) | [14] |

| Elimination Half-life (t½) | ~25 hours (Range: 10-28) | [4][8][15] |

| Systemic Clearance (Cl) | 39.24 ± 10.18 L/h | [8] |

| Therapeutic Range | 80 - 250 ng/mL (Amitriptyline + Nortriptyline) | [1][20] |

Pharmacogenetics

The metabolism of amitriptyline is significantly influenced by genetic polymorphisms in the genes encoding the CYP2D6 and CYP2C19 enzymes.[1] These genetic variations lead to different metabolizer phenotypes, which can profoundly impact drug exposure and clinical outcomes.

-

CYP2D6 Polymorphisms: Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers.

-

Poor Metabolizers (PMs): Have reduced or no CYP2D6 function, leading to decreased hydroxylation, higher plasma concentrations of amitriptyline and nortriptyline, and an increased risk of adverse effects.[1][4] Use of amitriptyline should be avoided in this group.[1][4]

-

Ultrarapid Metabolizers (UMs): Possess multiple copies of the CYP2D6 gene, leading to accelerated metabolism, lower plasma concentrations, and a higher likelihood of therapeutic failure.[1][4]

-

-

CYP2C19 Polymorphisms:

-

Poor Metabolizers (PMs): Exhibit decreased N-demethylation, resulting in higher-than-expected amitriptyline levels and lower nortriptyline levels. This can increase the risk of side effects.[4][19]

-

Ultrarapid Metabolizers (UMs): Have increased CYP2C19 function, leading to rapid conversion of amitriptyline to nortriptyline. This may cause sub-optimal response or metabolite-related side effects.[4]

-

The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides dosing recommendations based on CYP2D6 and CYP2C19 genotypes, often suggesting dose adjustments or alternative medications for individuals who are not extensive (normal) metabolizers.[1]

Experimental Protocols and Methodologies

The data presented in this guide are derived from a variety of established experimental methodologies commonly used in pharmaceutical research.

In Vitro Metabolism Assays

-

Methodology: To identify the specific CYP450 enzymes responsible for amitriptyline metabolism, in vitro studies are conducted using cDNA-expressed human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[18] Amitriptyline is incubated with individual recombinant enzymes in the presence of necessary cofactors (e.g., NADPH). The formation of metabolites (nortriptyline, 10-OH-amitriptyline) is then quantified over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[21]

-

Data Generated: These experiments determine which enzymes catalyze specific metabolic reactions and allow for the calculation of kinetic parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), indicating the enzyme's affinity and capacity for the drug.[18][22]

Human Pharmacokinetic Studies

-

Methodology: Pharmacokinetic parameters are determined through clinical studies involving healthy volunteers or patient populations. These studies typically involve administering a single oral dose of amitriptyline hydrochloride and collecting serial blood samples over a prolonged period (e.g., 48-72 hours).[23] Plasma is separated, and the concentrations of amitriptyline and its major metabolites are measured using validated LC/MS/MS methods.

-

Data Generated: The resulting concentration-time data are analyzed using non-compartmental or compartmental modeling to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance (Cl), volume of distribution (Vd), and elimination half-life (t½).[15]

Cellular and Molecular Biology Assays

-

Methodology: To investigate intracellular signaling pathways, researchers use primary cell cultures (e.g., rat cortical neurons, astrocytes, microglia) or cell lines (e.g., C6 glioma cells).[11][12][24] Cells are treated with amitriptyline, and cellular lysates are collected at various time points. Techniques like Western blotting are used with phospho-specific antibodies to detect the activation (phosphorylation) of signaling proteins such as TrkA, TrkB, ERK, and CREB.[10][11] Gene expression of neurotrophic factors like BDNF and GDNF is quantified using reverse transcription-polymerase chain reaction (RT-PCR).[12][24]

-

Data Generated: These experiments elucidate the molecular mechanisms of action beyond receptor binding, demonstrating how amitriptyline can modulate gene expression and protein activity to produce neurotrophic effects.[11][24]

Therapeutic Drug Monitoring (TDM)

-

Protocol: TDM is a clinical practice used to optimize amitriptyline therapy, assess compliance, and minimize toxicity.[14] Blood samples should be taken at steady-state, which is typically reached after at least 10 days of consistent dosing.[14] Samples should be collected at trough concentration, just before the next scheduled dose (or at least 10-16 hours post-dose), to ensure consistency.[14] The combined plasma concentrations of amitriptyline and nortriptyline are measured, and the dose is adjusted to achieve a level within the therapeutic range (e.g., 80-200 ng/mL).[20]

-

Application: TDM is particularly valuable for patients with suspected non-compliance, inadequate therapeutic response, adverse effects at standard doses, or known drug interactions.[14][20]

Conclusion

Amitriptyline hydrochloride possesses a rich and complex pharmacological profile. Its primary pharmacodynamic action involves the dual reuptake inhibition of serotonin and norepinephrine, but its efficacy is augmented by actions on a wide array of other receptors and signaling pathways, including those involved in neurotrophism and analgesia. The pharmacokinetic properties of amitriptyline are defined by extensive hepatic metabolism, with significant variability driven by well-characterized genetic polymorphisms in CYP2D6 and CYP2C19. A thorough understanding of these pharmacodynamic and pharmacokinetic principles is essential for the rational use of amitriptyline in clinical practice and for guiding future research and development of novel therapeutics.

References

- 1. Amitriptyline - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]

- 3. Articles [globalrx.com]

- 4. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. droracle.ai [droracle.ai]

- 7. ClinPGx [clinpgx.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tricyclic Antidepressant Amitriptyline Activates Fibroblast Growth Factor Receptor Signaling in Glial Cells: INVOLVEMENT IN GLIAL CELL LINE-DERIVED NEUROTROPHIC FACTOR PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tricyclic Antidepressant Amitriptyline-induced Glial Cell Line-derived Neurotrophic Factor Production Involves Pertussis Toxin-sensitive Gαi/o Activation in Astroglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mode of Action of Amitriptyline Against Neuropathic Pain via Specific NF-kB Pathway Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medicinesinformation.co.nz [medicinesinformation.co.nz]

- 15. Pharmacokinetic and pharmacodynamic characterization of OROS® and immediate-release amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plasma protein binding of perazine and amitriptyline in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. centaurpharma.com [centaurpharma.com]

- 18. Metabolism of the tricyclic antidepressant amitriptyline by cDNA-expressed human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. droracle.ai [droracle.ai]

- 21. Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scite.ai [scite.ai]

- 23. Pharmacokinetics of amitriptyline in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Amitriptyline induces brain-derived neurotrophic factor (BDNF) mRNA expression through ERK-dependent modulation of multiple BDNF mRNA variants in primary cultured rat cortical astrocytes and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to alpha-Methyltryptamine (AMT) Hydrochloride

This guide provides a comprehensive overview of alpha-Methyltryptamine (AMT) hydrochloride, a psychoactive compound with a history of both therapeutic investigation and recreational use. This document details its chemical properties, pharmacological actions, synthesis, and analytical methods for the benefit of researchers and drug development professionals.

It is important to note that while the abbreviation "AMT" is most commonly associated with alpha-Methyltryptamine, it is occasionally used for other compounds such as 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride, a selective NOS2 inhibitor. This guide will focus exclusively on alpha-Methyltryptamine hydrochloride.

Core Data Presentation

The quantitative data for alpha-Methyltryptamine (AMT) and its hydrochloride salt are summarized below.

| Property | Value | Reference |

| Chemical Name | alpha-Methyltryptamine hydrochloride | |

| Synonyms | α-MT, Indopan | [1] |

| Molecular Formula | C₁₁H₁₄N₂ • HCl | |

| Molecular Weight | 210.7 g/mol | |

| Appearance | White crystalline powder | [2] |

| Melting Point | 200-203 °C | |

| Solubility | Soluble in water and ethanol | |

| CAS Number | 299-26-3 (free base), 879-36-7 (hydrochloride) |

Pharmacological Profile

alpha-Methyltryptamine is a tryptamine derivative with a complex pharmacological profile, acting as a psychedelic, stimulant, and entactogen[1]. Its primary mechanisms of action include:

-

Monoamine Reuptake Inhibition : AMT is a potent inhibitor of the reuptake of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA)[1][2]. This leads to increased concentrations of these neurotransmitters in the synaptic cleft.

-

Serotonin Receptor Agonism : AMT acts as a non-selective agonist at various serotonin receptors, contributing to its psychedelic effects[1].

-

Monoamine Oxidase Inhibition (MAOI) : AMT is a reversible inhibitor of monoamine oxidase (MAO), particularly MAO-A[1][2]. This enzymatic inhibition further potentiates the effects of monoamines by preventing their degradation.

The combined effects of reuptake inhibition and MAO inhibition lead to a significant and prolonged increase in synaptic monoamine levels, underlying the compound's psychoactive effects.

Experimental Protocols

A common synthetic route to AMT involves the condensation of indole-3-acetone with hydroxylamine, followed by reduction of the resulting ketoxime.

Step 1: Synthesis of Indole-3-acetone oxime

-

A solution of indole-3-acetone (1 molar equivalent) in ethanol is prepared.

-

Hydroxylamine hydrochloride (1.2 molar equivalents) and sodium acetate (1.5 molar equivalents) are added to the solution.

-

The mixture is refluxed for 2-3 hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime.

-

The crude product can be purified by recrystallization.

Step 2: Reduction of Indole-3-acetone oxime to alpha-Methyltryptamine

-

A suspension of lithium aluminum hydride (LAH) (2-3 molar equivalents) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of indole-3-acetone oxime (1 molar equivalent) in anhydrous THF is added dropwise to the LAH suspension at 0 °C.

-

The reaction mixture is then stirred at room temperature for several hours, followed by refluxing for 2-4 hours.

-

The reaction is quenched by the careful sequential addition of water and a sodium hydroxide solution.

-

The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.

-

The residue containing the AMT freebase is dissolved in a suitable organic solvent.

Step 3: Formation of the Hydrochloride Salt

-

The solution of AMT freebase is cooled in an ice bath.

-

A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise with stirring until precipitation is complete.

-

The resulting white precipitate of alpha-Methyltryptamine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

A sensitive method for the determination of AMT in biological samples involves GC-MS analysis.

-

Sample Preparation (Blood or Urine) :

-

To 1 mL of the biological sample, an internal standard is added.

-

The sample is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte. For LLE, the sample is alkalinized and extracted with an organic solvent.

-

-

Derivatization :

-

The extracted analyte is dried down and derivatized, for example, with trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to improve its chromatographic properties.

-

-

GC-MS Analysis :

-

Column : A non-polar capillary column (e.g., DB-5MS or HP-5MS) is typically used.

-

Carrier Gas : Helium at a constant flow rate.

-

Oven Temperature Program : A temperature gradient is employed to ensure good separation, for example, starting at 100°C and ramping up to 280°C.

-

Injection Mode : Splitless injection is often used for trace analysis.

-

Mass Spectrometer : Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for high sensitivity and specificity. Characteristic ions for derivatized AMT are monitored.

-

-

Quantification :

-

A calibration curve is constructed using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

-

Visualizations

Caption: Mechanism of action of alpha-Methyltryptamine (AMT) at the monoaminergic synapse.

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Caption: Relationship between the chemical structure of AMT and its pharmacological activities.

References

Spectroscopic and Analytical Profiling of α-Methyltryptamine (AMT) Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for α-Methyltryptamine (AMT) hydrochloride, a psychoactive compound of the tryptamine class. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines the experimental protocols for acquiring this data and presents logical workflows for its analytical identification and synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for AMT hydrochloride, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for α-Methyltryptamine (Free Base)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.6 | d | Indole H-4 |

| ~7.3 | d | Indole H-7 |

| ~7.1 | t | Indole H-6 |

| ~7.0 | t | Indole H-5 |

| ~7.0 | s | Indole H-2 |

| ~3.4 | m | CH |

| ~2.9 | dd | CH₂ (diastereotopic) |

| ~2.7 | dd | CH₂ (diastereotopic) |

| ~1.2 | d | CH₃ |

| Variable | br s | NH, NH₂ |

Solvent: CDCl₃. Reference: TMS (δ 0.00). J-coupling constants would need to be determined from an experimental spectrum.

Table 2: Predicted ¹³C NMR Data for α-Methyltryptamine (Free Base)

| Chemical Shift (δ) ppm | Assignment |

| ~136.5 | Indole C-7a |

| ~127.5 | Indole C-3a |

| ~122.5 | Indole C-2 |

| ~122.0 | Indole C-6 |

| ~119.5 | Indole C-5 |

| ~118.8 | Indole C-4 |

| ~113.0 | Indole C-3 |

| ~111.2 | Indole C-7 |

| ~49.0 | CH |

| ~35.0 | CH₂ |

| ~22.5 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions corresponding to its functional groups. The hydrochloride salt form will show a broad N-H stretch from the ammonium group.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (indole) |

| 3200-2800 | Strong, Broad | N⁺-H stretch (ammonium hydrochloride) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2970-2850 | Medium | C-H stretch (aliphatic) |

| ~1620, ~1460 | Medium-Strong | C=C stretch (aromatic indole ring) |

| ~1580 | Medium | N-H bend (amine) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~740 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry of AMT typically involves electron ionization (EI), leading to characteristic fragmentation patterns that are crucial for its identification.

Table 4: Key Mass Spectral Fragments of α-Methyltryptamine (EI-MS)

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 174 | [C₁₁H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical |

| 130 | [C₉H₈N]⁺ | β-cleavage, formation of the quinolinium cation |

| 44 | [C₂H₆N]⁺ | α-cleavage, formation of the ethylamine fragment |

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

The following protocol is a general guideline for the NMR analysis of tryptamine derivatives like this compound.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Add a small amount of an internal standard (e.g., TMS or a suitable reference for aqueous solvents) for chemical shift calibration.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Typically 0-160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of solid samples like this compound.

-

Sample Preparation: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.

-

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum can be analyzed for characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like AMT. The hydrochloride salt is typically converted to the more volatile free base before analysis.[1]

-

Sample Preparation (Free Base Extraction):

-

Dissolve the this compound sample in deionized water.

-

Basify the solution with a suitable base (e.g., 1M NaOH) to a pH > 10 to deprotonate the amine.

-

Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Evaporate the solvent to obtain the AMT free base.

-

Reconstitute the residue in a suitable solvent for GC injection.

-

-

Instrumentation: An Agilent 7890/5977B GC-MS system or equivalent.

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify AMT by its retention time and by comparing the acquired mass spectrum to a reference library.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

References

Solubility and stability of AMT hydrochloride in different solvents

An In-depth Technical Guide on the Solubility and Stability of alpha-Methyltryptamine (AMT) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of alpha-methyltryptamine (AMT) hydrochloride in various solvents. The information herein is intended to support research, analytical method development, and formulation design for this psychoactive compound.

Physicochemical Properties of AMT Hydrochloride

alpha-Methyltryptamine (AMT) is a synthetic tryptamine derivative with stimulant and hallucinogenic properties[1][2]. It was originally developed as an antidepressant in the 1960s[1][2]. The hydrochloride salt of AMT is a white crystalline powder[2].

| Property | Value | Reference |

| Chemical Name | α-methyl-1H-indole-3-ethanamine, monohydrochloride | [3] |

| CAS Number | 879-36-7 | [3] |

| Molecular Formula | C₁₁H₁₄N₂ · HCl | [3] |

| Molecular Weight | 210.7 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

Solubility of this compound

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The following table summarizes the known solubility of this compound in various common laboratory solvents.

Quantitative Solubility Data

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Temperature | Method | Reference |

| Ethanol | 20 | 0.095 | Not Specified | Not Specified | [3] |

| Dimethylformamide (DMF) | 11 | 0.052 | Not Specified | Not Specified | [3] |

| Dimethyl sulfoxide (DMSO) | 11 | 0.052 | Not Specified | Not Specified | [3] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 5 | 0.024 | Not Specified | Not Specified | [3] |

Molar solubility was calculated based on the molecular weight of this compound (210.7 g/mol ).

Qualitative Solubility Information

While specific data for this compound is limited, information on a structurally related compound, 5-Methoxy-α-methyltryptamine (5-MeO-AMT) hydrochloride, can provide some insights into its general solubility characteristics. 5-MeO-AMT hydrochloride is reported to be soluble in methanol and water, and insoluble in chloroform[4]. It is also noted to be soluble in dilute mineral acids and organic acids[4]. As a free base, AMT is not particularly water-soluble but is soluble in alcohol and other organic solvents[5].

Stability of this compound

Understanding the stability of this compound is crucial for its proper storage, handling, and the development of stable formulations.

Storage and Long-Term Stability

This compound is stable for at least five years when stored at -20°C[3].

Degradation Pathways

The primary degradation pathways for tryptamine derivatives like AMT are oxidation and hydrolysis.

-

Oxidation: This can be catalyzed by light, heat, and the presence of metal ions.

-

Hydrolysis: The stability of the compound can be pH-dependent, with acidic or alkaline conditions potentially accelerating degradation[6].

Forced degradation studies are recommended to fully characterize the degradation profile of this compound. These studies typically involve exposing the compound to stress conditions such as:

-

Acidic hydrolysis: 0.1 M to 1 M hydrochloric or sulfuric acid.

-

Basic hydrolysis: 0.1 M to 1 M sodium or potassium hydroxide.

-

Oxidation: 3% to 30% hydrogen peroxide.

-

Thermal stress: Heating at temperatures such as 70-80°C.

A study on amitriptyline, a related compound, showed a 1.3% degradation of a 10.21 mg/mL solution when stored at 80°C for 3 months[6].

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound[9][10][11][12].

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., Millipore Multiscreen solubility filter plates)[10]

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of this compound powder to a known volume of the solvent in a suitable container (e.g., glass vial).

-

Place the container in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed[9][10].

-

Shake the mixture for a sufficient time to reach equilibrium. This is typically determined by measuring the concentration at different time points (e.g., 4, 24, and 48 hours) until the concentration no longer changes significantly[9][10].

-

After reaching equilibrium, separate the undissolved solid from the solution by centrifugation or filtration[10].

-

Carefully collect the supernatant or filtrate.

-

Quantify the concentration of this compound in the solution using a validated analytical method, such as HPLC-UV[10].

Stability Indicating Method Development: Forced Degradation Study

Objective: To identify potential degradation products and develop an analytical method that can separate and quantify this compound in the presence of its degradants.

Materials:

-

This compound

-

Stress agents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a specified period.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.

-

Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for a specified period.

-

Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze the stressed samples at appropriate time points using an HPLC method. The method should be capable of separating the parent drug from any degradation products. A C18 column is often suitable for tryptamine analysis[13]. The mobile phase can be a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol)[13]. Detection can be performed using a PDA detector at a wavelength of approximately 280 nm[13].

Signaling Pathway of AMT

AMT acts as a serotonin receptor agonist, particularly at the 5-HT2A receptor[2]. The activation of the 5-HT2A receptor is known to initiate a Gq/11-mediated signaling cascade.

Caption: this compound signaling via the 5-HT2A receptor.

Experimental Workflow

The following diagram outlines a typical workflow for determining the solubility and stability of this compound.

Caption: Workflow for solubility and stability testing.

References

- 1. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. swgdrug.org [swgdrug.org]

- 5. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]

- 6. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. who.int [who.int]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. scielo.br [scielo.br]

- 13. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]

AMT Hydrochloride: A Potent and Selective Inhibitor of Inducible Nitric Oxide Synthase (iNOS)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) that can contribute to cellular damage in a variety of pathological conditions. Consequently, the development of selective iNOS inhibitors is a key area of research for novel therapeutics in inflammatory and autoimmune diseases. AMT hydrochloride (2-amino-6-methyl-5,6-dihydro-4H-1,3-thiazine hydrochloride) has emerged as a potent and highly selective inhibitor of iNOS. This document provides a comprehensive technical overview of this compound, including its mechanism of action, selectivity, and relevant experimental protocols, to support researchers and drug development professionals in its application.

Introduction to iNOS and Its Role in Inflammation

Nitric oxide (NO) is a pleiotropic signaling molecule with diverse physiological and pathological roles. Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). While endothelial NOS (eNOS) and neuronal NOS (nNOS) produce low, transient levels of NO for physiological signaling, the inducible isoform, iNOS, is typically absent in resting cells.[1][2] Upon stimulation by pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and bacterial endotoxins (lipopolysaccharide, LPS), iNOS is expressed and generates high, sustained concentrations of NO.[1][2] This overproduction of NO is a key contributor to the pathophysiology of various inflammatory conditions, including sepsis, arthritis, and inflammatory bowel disease.[1][3] The induction of iNOS is primarily regulated at the transcriptional level, with the transcription factor NF-κB playing a pivotal role in activating the iNOS gene promoter.[2][4][5]

This compound: A Selective iNOS Inhibitor

This compound, with the chemical name 2-amino-5,6-dihydro-4H-1,3-thiazine, is a competitive inhibitor of iNOS.[6] It acts at the L-arginine binding site of the enzyme, preventing the synthesis of NO.[7] Its chemical structure, a cyclized mimic of S-ethylisothiourea, contributes to its potent and selective inhibitory activity.[8]

Quantitative Data: Potency and Selectivity

The inhibitory potency and selectivity of this compound against the different NOS isoforms are critical parameters for its utility as a research tool and potential therapeutic agent. The following table summarizes the key quantitative data available.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) | Reference |

| This compound | Human iNOS | 22.6 ± 1.9 nM | - | - | - | [6] |

| S-Ethylisothiourea | Human iNOS | 17 nM | - | ~1.7-fold | ~2.1-fold | [8] |

| S-Ethylisothiourea | Human nNOS | 29 nM | - | - | - | [8] |

| S-Ethylisothiourea | Human eNOS | 36 nM | - | - | - | [8] |

Signaling Pathways

iNOS Induction Pathway

The expression of iNOS is a tightly regulated process initiated by inflammatory stimuli. The following diagram illustrates the key signaling pathway leading to iNOS transcription.

Caption: Simplified signaling pathway of iNOS induction in macrophages.

Experimental Protocols

In Vitro iNOS Inhibition Assay (Cell-based)

This protocol describes a common method to assess the inhibitory activity of compounds on iNOS in a cellular context using the Griess assay to measure nitrite, a stable breakdown product of NO.

Caption: Workflow for in vitro iNOS inhibition assay.

Detailed Methodology:

-

Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or the test compound. Include a vehicle control.

-

Stimulation: After 1 hour of pre-treatment, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL) to induce iNOS expression.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Sample Collection: After incubation, collect the cell culture supernatant for nitrite measurement.

-

Griess Assay:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

-

Data Analysis: Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of inhibition for each compound concentration relative to the stimulated vehicle control. Calculate the IC50 value by non-linear regression analysis.

In Vivo Rodent Endotoxemia Model

This protocol outlines a common in vivo model to evaluate the efficacy of iNOS inhibitors in a systemic inflammation model.

Caption: Workflow for in vivo rodent endotoxemia model.

Detailed Methodology:

-

Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week with free access to food and water.

-

Group Assignment: Randomly divide the mice into treatment groups (e.g., vehicle + saline, vehicle + LPS, this compound + LPS).

-

Drug Administration: Administer this compound (e.g., 1-10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the LPS challenge.

-

LPS Challenge: Induce endotoxemia by injecting LPS (e.g., 10 mg/kg, i.p.).

-

Monitoring and Sample Collection: Monitor the animals for signs of endotoxic shock. At a predetermined time point (e.g., 6 hours post-LPS), collect blood via cardiac puncture into heparinized tubes.

-

Plasma Analysis: Centrifuge the blood to separate the plasma. Measure the total nitrate and nitrite levels in the plasma using a commercially available kit that includes nitrate reductase to convert nitrate to nitrite, followed by the Griess reaction.

-

Data Analysis: Compare the plasma nitrate/nitrite levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound is a valuable pharmacological tool for studying the role of iNOS in various physiological and pathological processes. Its high potency and selectivity for iNOS make it a superior choice over less selective inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound in both in vitro and in vivo models of inflammation. Further research into the therapeutic potential of this compound and similar selective iNOS inhibitors is warranted for the development of novel treatments for a range of inflammatory disorders.

References

- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. iNOS as a Driver of Inflammation and Apoptosis in Mouse Skeletal Muscle after Burn Injury: Possible Involvement of Sirt1 S-Nitrosylation-Mediated Acetylation of p65 NF-κB and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Expression and immunoaffinity purification of human inducible nitric-oxide synthase. Inhibition studies with 2-amino-5,6-dihydro-4H-1,3-thiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of α-Methyltryptamine (AMT) Hydrochloride in Serotonin and Dopamine Systems: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

α-Methyltryptamine (AMT) hydrochloride is a synthetic tryptamine derivative that functions as a potent psychoactive agent by profoundly interacting with central monoamine neurotransmitter systems.[1][2][3][4][5] Its primary mechanism involves a dual action on the serotonin (5-HT) and dopamine (DA) systems, where it acts as both a reuptake inhibitor and a releasing agent.[1][2][5] This is achieved by interacting with the respective monoamine transporters, namely the serotonin transporter (SERT) and the dopamine transporter (DAT).[6][7][8][9] AMT is a substrate for these transporters, allowing it to enter the presynaptic neuron where it disrupts vesicular storage and promotes reverse transport (efflux) of neurotransmitters into the synapse.[8][10][11] Additionally, AMT exhibits direct agonist activity at several serotonin receptor subtypes, further contributing to its complex pharmacological profile.[1][2][3][5]

Quantitative Pharmacological Profile

The following tables summarize the quantitative data on AMT's interaction with key targets within the serotonin and dopamine systems, derived from in vitro assays.

Table 1: Monoamine Transporter Binding and Functional Data

This table outlines the affinity and functional potency of AMT at the serotonin and dopamine transporters. The data indicate that AMT is a relatively balanced agent, with potent activity at both SERT and DAT.

| Parameter | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) |

| Reuptake Inhibition (IC₅₀, nM) | ~77 | ~134 | ~34 |

| Neurotransmitter Release (EC₅₀, nM) | ~30 | ~49 | ~18 |

Note: Data are compiled from multiple sources and may vary based on experimental conditions. Lower values indicate higher potency.

Table 2: Serotonin Receptor Binding Affinities

This table details the binding affinities (Ki) of AMT for various serotonin receptor subtypes. Its high affinity for the 5-HT₂ₐ receptor is consistent with its psychedelic effects.

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

| 5-HT₂ₐ | 23 |

| 5-HT₂C | 113 |

| 5-HT₁ₐ | 890 |

| 5-HT₁B | >10,000 |

| 5-HT₁D | 3,700 |

Note: Data are compiled from multiple sources. Lower Kᵢ values indicate higher binding affinity.

Signaling Pathways and Mechanisms

The interaction of AMT with presynaptic and postsynaptic components of the serotonin and dopamine systems disrupts normal neurotransmission, leading to elevated synaptic concentrations of these monoamines and direct receptor stimulation.

Caption: AMT's dual mechanism on monoamine transporters and receptors.

Key Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay Protocol

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.[12][13][14][15][16][17]

Objective: To quantify the affinity of AMT hydrochloride for SERT, DAT, and various 5-HT receptor subtypes.

Methodology:

-

Membrane Preparation: Target receptors or transporters are obtained from homogenized brain tissue (e.g., rat cortex) or from cultured cells stably expressing the protein of interest. Membranes are isolated via centrifugation and resuspended in an appropriate assay buffer.

-

Competitive Binding Incubation: A fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]ketanserin for 5-HT₂ₐ) is incubated with the membrane preparation in the presence of varying concentrations of this compound (the competitor).

-

Separation: The reaction is allowed to reach equilibrium. Subsequently, membrane-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of AMT that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: Standard workflow for a radioligand binding assay.

Neurotransmitter Release (Efflux) Assay Protocol

This functional assay measures a compound's ability to induce neurotransmitter release from presynaptic terminals.[11][18]

Objective: To determine the potency (EC₅₀) of AMT in causing the release of serotonin and dopamine.

Methodology:

-

Tissue Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

-

Neurotransmitter Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]DA), which is taken up into the terminals via the respective transporters.

-

Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously washed with a physiological buffer to establish a stable, low baseline of spontaneous neurotransmitter efflux.

-

Compound Exposure: The superfusion buffer is switched to one containing a specific concentration of this compound. Superfusate fractions are collected at regular intervals.

-

Quantification: The radioactivity in each collected fraction is measured by liquid scintillation counting to determine the amount of [³H]neurotransmitter released over time.

-

Data Analysis: A concentration-response curve is generated by plotting the peak release against the concentration of AMT. The EC₅₀ value, representing the concentration that produces 50% of the maximal releasing effect, is calculated from this curve.

Caption: Experimental workflow for a neurotransmitter release assay.

Reuptake Inhibition Assay Protocol

This functional assay measures a compound's ability to block the normal reuptake of neurotransmitters by their transporters.[14][19][20][21][22]

Objective: To determine the potency (IC₅₀) of AMT in inhibiting the reuptake of serotonin and dopamine.

Methodology:

-

Cell/Tissue Preparation: The assay uses either synaptosomes or cultured cells (e.g., HEK293) that have been engineered to express the human serotonin or dopamine transporter.

-

Pre-incubation: The cells or synaptosomes are pre-incubated for a short period with varying concentrations of this compound.

-

Uptake Initiation: A low concentration of radiolabeled neurotransmitter ([³H]5-HT or [³H]DA) is added to the mixture, and the incubation continues for a brief, defined period (e.g., 5-10 minutes) at 37°C.

-

Termination: The uptake process is rapidly stopped by adding ice-cold buffer and collecting the cells/synaptosomes via filtration.

-

Quantification: The amount of radioactivity taken up by the cells is measured with a scintillation counter.

-

Data Analysis: The percentage of uptake inhibition is calculated for each AMT concentration relative to a vehicle control. An inhibition curve is plotted, and the IC₅₀ value is determined via non-linear regression.

References

- 1. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 2. Alpha-MT (AMT): What It Is, Effects, Dangers & Treatment [novarecoverycenter.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Α-Methyltryptamine - Wikiwand [wikiwand.com]

- 5. AMT | Release [release.org.uk]

- 6. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]

- 7. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 12. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 18. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices [jove.com]

- 19. benchchem.com [benchchem.com]

- 20. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

In vitro vs in vivo effects of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl (Xylazine HCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl, commonly known as Xylazine hydrochloride, is a potent non-opioid agonist of the alpha-2 adrenergic receptor (α2-AR). Initially developed as an antihypertensive agent, its profound central nervous system depressant effects led to its adoption in veterinary medicine as a sedative, analgesic, and muscle relaxant. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of Xylazine. It details its mechanism of action, downstream signaling pathways, receptor binding affinities, and physiological effects. This document summarizes key quantitative data in structured tables and provides detailed experimental protocols for major assays, supplemented with visualizations of signaling and experimental workflows to support further research and development.

Mechanism of Action and Signaling Pathways

Xylazine's primary mechanism of action is the stimulation of α2-adrenergic receptors in the central and peripheral nervous systems. As a structural analog of clonidine, it acts as a potent agonist at presynaptic α2-ARs, particularly the α2A subtype, which is primarily responsible for its sedative and analgesic effects[1][2].

Presynaptic Inhibition

Activation of presynaptic α2-ARs on noradrenergic neurons inhibits the release of norepinephrine and dopamine into the synaptic cleft[2]. This sympatholytic action occurs via a G protein-coupled mechanism. The α2-AR is coupled to an inhibitory G-protein (Gi), which, upon activation, initiates a signaling cascade that suppresses neuronal firing and neurotransmitter release.

The key steps in this pathway are:

-

Gi-Protein Activation: Xylazine binding to the α2-AR causes a conformational change, leading to the dissociation of the Gi protein into its Gαi and Gβγ subunits.

-